molecular formula C10H18N2O3 B6232435 tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate CAS No. 1627749-02-3

tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate

Cat. No. B6232435
CAS RN: 1627749-02-3
M. Wt: 214.3
InChI Key:
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Description

The compound “tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate” is a derivative of piperazine . Piperazine derivatives are often used as building blocks in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate” are not available, similar compounds such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The specific structure of “tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate” would likely need to be determined through similar methods.

Scientific Research Applications

Flow Microreactor Synthesis

Tertiary butyl esters find extensive use in synthetic organic chemistry. Researchers have developed a direct and sustainable method for introducing the tert-butoxycarbonyl (Boc) group into various organic compounds using flow microreactor systems. This streamlined approach allows efficient Boc protection, facilitating the synthesis of complex molecules.

References:

  • Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2451–2459
  • Evaluation of the tert-butyl group as a probe for NMR studies of proteins. (2021). Journal of Biomolecular NMR, 75(7), 369–375
  • Direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactor systems. (2016). Chemical Communications, 52(58), 9027–9030

The tert-butyl group in chemistry and biology - RSC Publishing Evaluation of the tert-butyl group as a probe for NMR studies of proteins A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactor systems

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate involves the reaction of tert-butyl (S)-2-amino-5-methylhexanoate with ethyl chloroformate to form tert-butyl (S)-2-(ethoxycarbonylamino)-5-methylhexanoate, which is then cyclized with triethylamine to form tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate.", "Starting Materials": [ "tert-butyl (S)-2-amino-5-methylhexanoate", "ethyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: Add ethyl chloroformate to a solution of tert-butyl (S)-2-amino-5-methylhexanoate in dichloromethane at 0°C and stir for 1 hour.", "Step 2: Add triethylamine to the reaction mixture and stir for 30 minutes.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.", "Step 4: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain tert-butyl (S)-2-(ethoxycarbonylamino)-5-methylhexanoate.", "Step 5: Dissolve tert-butyl (S)-2-(ethoxycarbonylamino)-5-methylhexanoate in dichloromethane and add triethylamine.", "Step 6: Heat the reaction mixture to reflux for 4 hours.", "Step 7: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate." ] }

CAS RN

1627749-02-3

Product Name

tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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